2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
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Overview
Description
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing or reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazine and aldehydes can yield 3,5-disubstituted 1,2,4-oxadiazoles .
Scientific Research Applications
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also feature the oxadiazole ring but differ in their substitution patterns and biological activities.
Triazole Derivatives: Compounds with the triazole ring exhibit a range of biological activities and are used in various medicinal applications.
Uniqueness
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to its combination of the oxadiazole and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C11H9N5O3 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[6-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H9N5O3/c1-6-12-11(19-15-6)7-2-3-8-13-14-9(4-10(17)18)16(8)5-7/h2-3,5H,4H2,1H3,(H,17,18) |
InChI Key |
WTJLHQWMZYMAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN3C(=NN=C3CC(=O)O)C=C2 |
Origin of Product |
United States |
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